Cas no 19773-24-1 (Peimisine)

Peimisine structure
Nombre del producto:Peimisine
Número CAS:19773-24-1
MF:C27H41NO3
Megavatios:427.619348287582
MDL:MFCD30207851
CID:95027
PubChem ID:161294
Peimisine Propiedades químicas y físicas
Nombre e identificación
-
- peimisine
- (2'R,3S,3'R,3'aS,4aS,6'S,6aR,6bS,7'aR,11aS,11bR) - 1,2,3,3'a,4,4',4a,5',6',6a,6b,7,7',7'a,8,11,11a,11b - octadecahydro-3-hydroxy-3',6',10,11b-tetraMethylspiro [9H-benzo[a]fluorene-9,2'(3'H)- furo[3,2-b]pyridin]-5(6H)-one
- (3β)-17,23-Epoxy-3-hydroxy veratraMan-6(5H)-one
- 11-Deoxo-6-oxo-5α,6-dihydrojervine
- Ebeiensine
- (23R)-17,23-epoxy-
- (23R)-17,23-Epoxy-3β-hydroxy-5α-veratr-12-en-6-on
- (23R)-17,23-epoxy-3β-hydroxy-5α-veratr-12-en-6-one
- Spiro[9H-benzo[a]fluorene-9,2
- (3β)-17,23-Epoxy-3-hydroxy veratraMan-6(5H)-one
- (3'Ar,4aR,6aS,6bR,7'aR,9R,11aS,11bR)-3-hydroxy-3',6',10,11b-tetramethylspiro[1,2,3,4,4a,6,6a,6b,7,8,
- 139893-27-9
- Veratraman-6(5H)-one, 17,23-epoxy-3-hydroxy-, (3beta,5alpha,23beta)-
- DTXSID10930647
- CHEBI:184086
- MFCD30207851
- AS-75344
- 3-Hydroxy-5,6-dihydro-17,23-epoxyveratraman-6-one
- (3S,3'R,3'aS,4aS,6'S,6aR,6bS,7'aR,9R,11aS,11bR)-3-hydroxy-3',6',10,11b-tetramethylspiro[1,2,3,4,4a,6,6a,6b,7,8,11,11a-dodecahydrobenzo[a]luorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-uro[3,2-b]pyridine]-5-one
- Pemissine
- Veratraman-6(5H)-one, 17,23-epoxy-3-hydroxy-, (3beta)-
- AC-34008
- 1ST178246
- (3S,3'R,3'aS,4aS,6'S,6aR,6bS,7'aR,9R,11aS,11bR)-3-hydroxy-3',6',10,11b-tetramethyl-1,2,3,3'a,4,4',4a,5,5',6,6',6a,6b,7,7',7'a,8,11,11a,11b-icosahydro-3'H-spiro[cyclohexa[a]fluorene-9,2'-furo[3,2-b]pyridin]-5-one
- NS00094278
- CS-3730
- KYELXPJVGNZIGC-GKFGJCLESA-N
- 19773-24-1
- HY-N0214
- Peimissine
- Spiro[9H-benzo[a]fluorene-9,2'(3'H)-furo[3,2-b]pyridin]-5(6H)-one, 1,2,3,3'a,4,4',4a,5',6',6a,6b,7,7',7'a,8,11,11a,11b-octadecahydro-3-hydroxy-3',6',10,11b-tetramethyl-, (2'R,3S,3'R,3'aS,4aS,6'S,6aR,6bS,7'aR,11aS,11bR)-
- (3S,3'R,3'aS,4aS,6'S,6aR,6bS,7'aR,9R,11aS,11bR)-3-hydroxy-3',6',10,11b-tetramethylspiro[1,2,3,4,4a,6,6a,6b,7,8,11,11a-dodecahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-5-one
- SCHEMBL20544867
- AKOS015888866
- DA-56673
- (3S,3'R,3'aS,4aS,6'S,6aR,6bS,7'aR,9R,11aS,11bR)-3-hydroxy-3',6',10,11b-tetramethyl-1,2,3,3'a,4,4',4a,5',6,6',6a,6b,7,7',7'a,8,11,11a-octadecahydro-3'H-spiro[cyclohexa[a]fluorene-9,2'-furo[3,2-b]pyridin]-5-one
- (-)-Ebeiensine
- CHEMBL5421068
- FP26783
- (2'R,3S,3'R,3'aS,4aS,6'S,6aR,6bS,7'aR,11aS,11bR)-1,2,3,3'a,4,4',4a,5',6',6a,6b,7,7',7'a,8,11,11a,11b-octadecahydro-3-hydroxy-3',6',10,11b-tetramethylspiro[9H-benzo[a]fluorene-9,2'(3'H)-furo[3,2-b]pyridin]-5(6H)-one
- (2'R,3S,3'R,3'aS,4aS,6'S,6aR,6bS,7'aR,11aS,11bR)-1,2,3,3'a,4,4',4a,5',6',6a,6b,7,7',7'a,8,11,11a,11b-octadecahydro-3-hydroxy-3',6',1 0,11b-tetramethylspiro[9H-benzo[a]fluorene-9,2'(3'H)-furo[3,2-b]pyridin]-5(6H)-one;(3b)-17,23-Epoxy-3-hydroxyveratrama
- DK8227XD8Y
- 11-Deoxo-6-oxo-5alpha,6-dihydrojervine
- Peimisine
-
- MDL: MFCD30207851
- Renchi: 1S/C27H41NO3/c1-14-9-24-25(28-13-14)16(3)27(31-24)8-6-18-19(15(27)2)11-21-20(18)12-23(30)22-10-17(29)5-7-26(21,22)4/h14,16-18,20-22,24-25,28-29H,5-13H2,1-4H3/t14?,16?,17?,18-,20+,21-,22-,24+,25+,26+,27-/m0/s1
- Clave inchi: KYELXPJVGNZIGC-YNUAUMRBSA-N
- Sonrisas: O1[C@]2([H])C([H])([H])C([H])(C([H])([H])[H])C([H])([H])N([H])[C@]2([H])C([H])(C([H])([H])[H])[C@]21C([H])([H])C([H])([H])[C@@]1([H])C(=C2C([H])([H])[H])C([H])([H])[C@]2([H])[C@@]3(C([H])([H])[H])C([H])([H])C([H])([H])C([H])(C([H])([H])[C@@]3([H])C(C([H])([H])[C@@]21[H])=O)O[H]
Atributos calculados
- Calidad precisa: 427.308644g/mol
- Carga superficial: 0
- XLogP3: 2.7
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 4
- Cuenta de enlace giratorio: 0
- Masa isotópica única: 427.308644g/mol
- Masa isotópica única: 427.308644g/mol
- Superficie del Polo topológico: 58.6Ų
- Recuento de átomos pesados: 31
- Complejidad: 821
- Recuento atómico isotópico: 0
- Recuento del Centro estereoscópico atómico definido: 11
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Recuento de unidades de unión covalente: 1
- Peso molecular: 427.6
Propiedades experimentales
- Color / forma: Powder
- Denso: 1.17
- Punto de fusión: 270 ºC
- Punto de ebullición: 573.0±50.0 °C at 760 mmHg
- Punto de inflamación: 300.3±30.1 °C
- PSA: 58.56000
- Logp: 4.58960
Peimisine Información de Seguridad
- Palabra de señal:warning
- Instrucciones de peligro: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
-
Declaración de advertencia:
P264 wash thoroughly after treatment
p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p313 get medical advice / care - Instrucciones de Seguridad: 24/25
- Condiciones de almacenamiento:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Peimisine PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajcn4880-10mg |
Peimisine |
19773-24-1 | 98% | 10mg |
¥4044.00 | 2023-09-07 | |
SHANG HAI YUAN YE Biotechnology Co., Ltd. | B20082-10mg |
Peimisine |
19773-24-1 | ,HPLC≥98% | 10mg |
¥800.00 | 2021-09-02 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P58540-10mg |
Peimisine |
19773-24-1 | 10mg |
¥1498.0 | 2021-09-08 | ||
eNovation Chemicals LLC | D962785-5mg |
Spiro[9H-benzo[a]fluorene-9,2'(3'H)-furo[3,2-b]pyridin]-5(6H)-one, 1,2,3,3'a,4,4',4a,5',6',6a,6b,7,7',7'a,8,11,11a,11b-octadecahydro-3-hydroxy-3',6',10,11b-tetramethyl-, (2'R,3S,3'R,3'aS,4aS,6'S,6aR,6bS,7'aR,11aS,11bR)- |
19773-24-1 | 98% | 5mg |
$215 | 2024-06-07 | |
TRC | P218400-10mg |
Peimisine |
19773-24-1 | 10mg |
$6831.00 | 2023-05-17 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5S0106-50 mg |
Peimisine |
19773-24-1 | 98.99% | 50mg |
¥6200.00 | 2022-04-26 | |
TRC | P218400-25mg |
Peimisine |
19773-24-1 | 25mg |
$10774.00 | 2023-05-17 | ||
S e l l e c k ZHONG GUO | S0907-1mg |
Peimisine |
19773-24-1 | 1mg |
¥1629.81 | 2022-04-26 | ||
Chengdu Biopurify Phytochemicals Ltd | BP1074-20mg |
Peimisine |
19773-24-1 | 98% | 20mg |
$96 | 2023-09-20 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P115733-5mg |
Peimisine |
19773-24-1 | ,≥98% | 5mg |
¥2080.90 | 2023-09-01 |
Peimisine Literatura relevante
-
Arwa Mortada Ahmed,Basma Khalaf Mahmoud,Natalie Millán-Agui?aga,Usama Ramadan Abdelmohsen,Mostafa Ahmed Fouad RSC Adv. 2023 13 1339
-
2. Chemistry, bioactivity and geographical diversity of steroidal alkaloids from the Liliaceae familyHui-Jun Li,Yan Jiang,Ping Li Nat. Prod. Rep. 2006 23 735
-
D. M. Harrison Nat. Prod. Rep. 1990 7 139
-
Xingyu Li,Zhou Fang,Dechang Li,Zhenhai Li Phys. Chem. Chem. Phys. 2023 25 15135
-
R. Schakirov,M. S. Yunusov Nat. Prod. Rep. 1990 7 557
Clasificación relacionada
- Productos farmacéuticos y bioquímicos Principios Activos Farmacéuticos sustancias estándar
- otro, otra, otros, otras Reactivos químicos
- Disolventes y químicos orgánicos Compuestos Orgánicos Lípidos y moléculas similares a los lípidos Esteroides y derivados de esteroides alcaloides de tipo Jerveratrum
- Disolventes y químicos orgánicos Compuestos Orgánicos Lípidos y moléculas similares a los lípidos Esteroides y derivados de esteroides alcaloides esteroideos alcaloides de tipo Jerveratrum
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:19773-24-1)Peimisine

Pureza:99%/99%/99%/99%/99%
Cantidad:5mg/10mg/25mg/50mg/100mg
Precio ($):207.0/310.0/512.0/717.0/1003.0